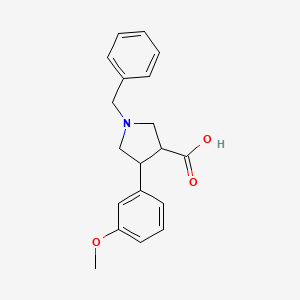

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a benzyl group at position 1 and a 3-methoxyphenyl substituent at position 2.

Properties

IUPAC Name |

1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHOJYCXBWSOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine Precursors

A patented process (US Patent US8344161B2) describes an economical and efficient enantioselective hydrogenation method to prepare 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be adapted for 3-methoxyphenyl substituents by replacing the halogenated aryl group with the methoxyphenyl moiety.

- Starting materials: Pyrrolidine-3-carboxylic acid derivatives with appropriate aryl substitution at the 4-position.

- Catalysts: Chiral catalysts enabling enantioselective hydrogenation under moderate conditions.

- Solvent: Lower aliphatic alcohols, with methanol being preferred.

- Reaction conditions: Moderate temperature and pressure, enabling high yields and enantiomeric purity (>99.9% ee).

- Work-up: Alkaline treatment followed by organic solvent extraction and precipitation at the isoelectric point to isolate the product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Enantioselective hydrogenation in methanol | Formation of (3S,4S)-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |

| 2 | Alkaline treatment and extraction | Removal of catalyst and impurities |

| 3 | Acidification to isoelectric point | Precipitation of pure product |

This method yields the target compound as a white solid with >99% purity and excellent enantiomeric excess, suitable for pharmaceutical applications.

Multi-Step Synthesis via Functional Group Transformation

Another approach involves the synthesis of the pyrrolidine ring bearing the benzyl and 3-methoxyphenyl substituents, followed by installation of the carboxylic acid group at the 3-position.

- Formation of 1-benzyl-4-(3-methoxyphenyl)pyrrolidine intermediate: Usually via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Introduction of carboxyl functionality: Through oxidation or carboxylation reactions at the 3-position.

- Purification: Chromatography or crystallization to achieve high purity.

While detailed protocols for this exact compound are scarce in open literature, analogous compounds have been synthesized using Suzuki or Heck cross-coupling reactions to install the aryl group, followed by stereoselective functionalization at the 3-position.

Reduction and Oxidation Routes for Related Intermediates

Although more relevant to piperidine derivatives, insights into the preparation of related benzyl-substituted heterocycles provide useful context.

For example, the preparation of 1-benzyl-4-piperidinealdehyde, an intermediate in donepezil synthesis, involves:

- Partial reduction of 1-benzyl-4-piperidine carboxylic acid esters using reducing agents such as Red-Al or DIBAL-H.

- Subsequent oxidation (e.g., Swern oxidation or alternatives) to achieve aldehyde functionality.

These methods highlight the importance of selecting appropriate reducing and oxidizing agents to control the degree of reduction and avoid over-reduction or impurities.

Comparative Data Table: Preparation Methods Summary

Research Findings and Notes

- The enantioselective hydrogenation approach is the most documented and industrially preferred method for preparing pyrrolidine-3-carboxylic acids with high stereochemical purity.

- Solvent choice (methanol) and mild reaction conditions contribute to high yield and purity.

- Catalyst removal and product isolation are efficiently managed by pH adjustment and solvent extraction.

- Alternative methods involving multi-step synthesis and functional group transformations are less efficient but useful for structural diversification.

- Reduction-oxidation sequences for related piperidine intermediates inform potential adaptation for pyrrolidine derivatives but may involve more complex handling and lower yields.

- Industrial scalability favors methods that avoid expensive reagents, harsh conditions, or difficult purification steps.

Chemical Reactions Analysis

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Anticancer Applications

Research has demonstrated that 1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid exhibits notable anticancer activity. In vitro studies reveal its cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Leukemia (CEM-13)

Comparative Efficacy

A comparative analysis of the IC50 values for this compound against established chemotherapeutics is presented below:

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| This compound | 0.48 | MCF-7 | Apoptosis induction |

| Doxorubicin | 1.93 | MCF-7 | DNA intercalation |

| Tamoxifen | 10.38 | MCF-7 | Estrogen receptor modulation |

Study on Breast Cancer Cells

A study focused on the effects of the compound on MCF-7 breast cancer cells revealed:

- Reduction in Cell Viability : The compound significantly decreased cell viability.

- Mechanism of Action : Apoptosis was induced via caspase activation, confirming its potential as a therapeutic agent.

Research on Leukemia Cell Lines

Another study evaluated the compound's effects on CEM-13 leukemia cells:

- Higher Cytotoxicity : The compound exhibited greater cytotoxicity compared to standard treatments, suggesting its viability as an alternative therapeutic agent.

Summary of Findings

The findings underscore the potential applications of this compound in cancer therapy. Its ability to induce apoptosis and affect cell cycle dynamics positions it as a promising candidate for further development in oncological pharmacotherapy.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For instance, it could inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomers: Meta vs. Para Substitution

- trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 698359-62-5): Molecular Formula: C₁₉H₂₁NO₃ Molecular Weight: 311.37 g/mol Key Difference: Methoxy group at the para position of the phenyl ring.

Functional Group Variations

- 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 874990-37-1): Molecular Formula: C₁₉H₂₁NO₂ Molecular Weight: 295.38 g/mol Key Difference: Methyl substituent instead of methoxy. Impact: Reduced polarity and electron-donating capacity compared to methoxy, which may lower solubility but increase lipophilicity .

- 1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 874990-50-8): Molecular Formula: C₁₈H₁₇FNO₂ (assumed) Molecular Weight: 325.35 g/mol Key Difference: Fluorine atom at the ortho position. Impact: Fluorine’s electronegativity enhances metabolic stability and may influence receptor binding through polar interactions .

Substituents on the Pyrrolidine Ring

- 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (Ref: 10-F679460): Key Difference: Trifluoromethyl (-CF₃) group at position 3.

- cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 165036-59-9): Molecular Formula: C₁₈H₂₁NO₄ (assumed) Key Difference: Methoxycarbonyl (-COOCH₃) substituent. Impact: The ester group may serve as a prodrug moiety, enhancing bioavailability through hydrolytic activation .

Stereochemical Variations

- cis- vs. trans-Isomers: Example: cis-Methyl 1-benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate (CAS 170034-39-6) vs. trans-isomer (CAS 955138-40-6). Impact: Stereochemistry dictates spatial arrangement, influencing interactions with chiral biological targets. For instance, trans isomers may exhibit improved binding to certain enzymes or receptors due to reduced steric hindrance .

Tabular Comparison of Key Analogs

Biological Activity

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound characterized by its unique structure, which includes a pyrrolidine ring and various functional groups. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and possible therapeutic applications in metabolic disorders and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO3, with a molecular weight of approximately 311.4 g/mol. Its structural features are significant for its biological activity:

- Pyrrolidine Ring : A five-membered nitrogen heterocycle that influences reactivity and interaction with biological targets.

- Benzyl and Methoxyphenyl Groups : These aromatic groups can enhance lipophilicity and modulate interactions with various receptors.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that certain pyrrolidine derivatives exhibit significant inhibition against various bacterial strains:

| Compound | Activity | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide derivatives | Antifungal | Varies | C. albicans |

The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Membrane Lipids : The compound may influence lipid dynamics in cell membranes, affecting the integrity and function of bacterial cells.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, which could be relevant for its therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of related compounds, providing insights into the potential therapeutic applications of this compound:

- Neuropeptide Interactions : Research into neuropeptide systems has indicated that similar compounds may act as antagonists in metabolic pathways, potentially aiding in the treatment of obesity and stress-related disorders .

- Antioxidant Activity : Some pyrrolidine derivatives have demonstrated antioxidant properties, suggesting a role in mitigating oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. Key findings include:

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine ring formation and functionalization. A plausible route includes:

Condensation : React a benzyl-protected pyrrolidine precursor (e.g., benzyl 3-methoxy-pyrrolidinecarboxylate ) with a 3-methoxyphenyl Grignard reagent.

Cyclization : Use palladium or copper catalysts in solvents like DMF or toluene to facilitate ring closure .

Carboxylic Acid Formation : Hydrolyze ester intermediates under acidic/basic conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, methoxy group at δ 3.7–3.8 ppm) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Expected [M+H]+: ~326.4 g/mol (calculated from CHNO) .

- Elemental Analysis : Validate empirical formula with ≤0.3% deviation .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (N/Ar) in airtight, light-resistant containers. Avoid moisture (use desiccants) and prolonged exposure to room temperature, as ester analogs degrade by 5–10% over 6 months under suboptimal conditions .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) alter biological activity?

- Methodological Answer :

- SAR Studies : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., 3-fluorophenyl) to assess changes in target binding. For example, analogs like trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid show altered logP values (2.1 vs. 2.5), impacting membrane permeability .

- Synthetic Strategy : Use Suzuki-Miyaura coupling for aryl group diversification. Include Boc-protected intermediates to preserve stereochemistry during modifications .

Q. How should researchers address contradictions in reported toxicity or stability data?

- Methodological Answer :

- Cross-Validation : Compare data across multiple sources (e.g., PubChem, Biopharmacule) .

- Experimental Replication : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. For toxicity, perform in vitro assays (e.g., hepatocyte viability) if literature data is absent .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate dipole moments (e.g., ~4.5 D), correlating with solubility.

- Molecular Docking : Employ AutoDock Vina to predict binding affinity to targets like GABA receptors (estimated ΔG: –8.2 kcal/mol) .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.